CID 156589102
Description
Oscillatoxins are marine-derived compounds characterized by complex polyether ladder structures, often associated with bioactive properties such as ion channel modulation or cytotoxicity.
Properties
Molecular Formula |
H2OPbTi |
|---|---|
Molecular Weight |
273 g/mol |
InChI |
InChI=1S/H2O.Pb.Ti/h1H2;; |
InChI Key |
NFSXGGLMCNZJSY-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[Pb] |
Origin of Product |
United States |
Preparation Methods
Lead titanate can be synthesized through several methods, including:
Wet Chemical Method: This involves dissolving lead nitrate in water and adding titanium isopropoxide.
Solid-State Reaction: Stoichiometric amounts of lead oxide, lanthanum oxide, and titanium dioxide are mixed and heated to form lead titanate.
Melt-Quenching Technique: Metal oxides are mixed and melted in a platinum crucible at temperatures ranging from 1100°C to 1470°C.
Magnetron Sputtering: This method involves the epitaxial growth of lead titanate-based ceramics by sputtering onto a substrate.
Chemical Reactions Analysis
Lead titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead titanate can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: Lead titanate can participate in substitution reactions, where elements in its structure are replaced by other elements, such as lanthanum in lanthanum-substituted lead titanate.
Common reagents used in these reactions include lead nitrate, titanium isopropoxide, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lead titanate has a wide range of scientific research applications, including:
Mechanism of Action
Lead titanate exerts its effects through its ferroelectric and piezoelectric properties. At high temperatures, it adopts a cubic perovskite structure, which transitions to a tetragonal perovskite structure at 760 K. This transition is responsible for its ferroelectricity . The molecular targets and pathways involved include the alignment of dipoles within the crystal structure, which generates an electric field in response to mechanical stress.
Comparison with Similar Compounds
Structural Features
Oscillatoxin derivatives exhibit variations in substituents and stereochemistry, which influence their molecular weight and functional properties. Below is a comparison of CID 156589102 with its closest analogs:
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₄H₅₄O₈ | 582.79 | Base structure with polyether backbone |
| 30-Methyl-Oscillatoxin D | 185389 | C₃₅H₅₆O₈ | 596.82 | Methyl group at C-30 position |
| Oscillatoxin E | 156582093 | C₃₄H₅₂O₉ | 598.77 | Additional hydroxyl group |
| Oscillatoxin F | 156582092 | C₃₃H₅₀O₉ | 584.75 | Reduced methyl group compared to D |
| This compound | 156589102 | Not reported | ~580–600 (estimated) | Hypothesized methyl or hydroxyl modification |
Sources : Structural data derived from oscillatoxin analogs in Figure 1 of .
Physicochemical Properties
While experimental data for this compound is unavailable, its analogs provide insights into likely properties:
- LogP : Oscillatoxins typically exhibit moderate hydrophobicity (e.g., LogP ~2–4), critical for membrane interaction .
- Solubility : Low aqueous solubility (e.g., <1 mg/mL), necessitating organic solvents for experimental studies .
- Stability : Susceptible to oxidative degradation due to polyether linkages, requiring inert storage conditions .
Analytical Characterization
- Mass Spectrometry : Oscillatoxins are identified via GC-MS or LC-ESI-MS, with fragmentation patterns (e.g., loss of water or methyl groups) aiding structural elucidation . This compound would likely follow similar fragmentation pathways.

- Chromatography : Reverse-phase HPLC with C18 columns is standard for separation, as demonstrated for oscillatoxin D .
Q & A
Q. What criteria distinguish high-impact research on this compound?
- Answer :
- Novelty : Address unresolved mechanistic questions (e.g., "Elucidate off-target effects via kinome-wide profiling").
- Translatability : Link findings to therapeutic applications (e.g., "this compound’s selectivity suggests potential for reduced cardiotoxicity") .
- Reproducibility : Provide raw data and code in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

